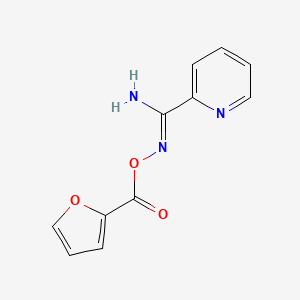
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine, also known as FNTA, is an organic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FNTA is a thiazole derivative that has shown promising results in preclinical studies as an anti-cancer and anti-inflammatory agent.
作用机制
The mechanism of action of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and COX-2. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
One advantage of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is its potential as a multi-targeted therapeutic agent. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit multiple signaling pathways involved in cancer cell growth and inflammation, making it a promising candidate for combination therapy. However, one limitation of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is its poor solubility in water, which can make it difficult to administer in vivo. Further research is needed to develop more effective formulations of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine for clinical use.
未来方向
There are several future directions for N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine research. One area of interest is the development of more effective formulations of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine for clinical use. Another area of interest is the investigation of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine and its potential as a therapeutic agent for other diseases.
合成方法
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 2-naphthylamine with furfural, followed by condensation with thiosemicarbazide and cyclization with phosphorus oxychloride. The yield of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine can be improved by optimizing reaction conditions, such as temperature and reaction time.
科学研究应用
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been studied for its anti-inflammatory effects. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-22-18(20-17)19-11-16-6-3-9-21-16/h1-10,12H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVBLDMUNRAGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)

![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)
![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)


![ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5774271.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)

![N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5774322.png)
